2-Amino-1-cycloheptylethan-1-one

Description

BenchChem offers high-quality 2-Amino-1-cycloheptylethan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-1-cycloheptylethan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

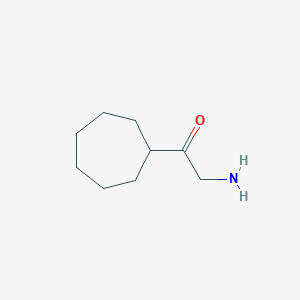

Structure

3D Structure

Properties

Molecular Formula |

C9H17NO |

|---|---|

Molecular Weight |

155.24 g/mol |

IUPAC Name |

2-amino-1-cycloheptylethanone |

InChI |

InChI=1S/C9H17NO/c10-7-9(11)8-5-3-1-2-4-6-8/h8H,1-7,10H2 |

InChI Key |

LUKPORISHHOWMH-UHFFFAOYSA-N |

Canonical SMILES |

C1CCCC(CC1)C(=O)CN |

Origin of Product |

United States |

Contextualization Within α Amino Ketone Chemistry

The defining feature of 2-Amino-1-cycloheptylethan-1-one is the α-amino ketone moiety. This functional group consists of a ketone and an amino group on the carbon atom adjacent (the α-position) to the carbonyl group. colab.wsncert.nic.in This arrangement imparts unique chemical reactivity and has established α-amino ketones as valuable building blocks in organic synthesis. colab.ws They serve as precursors to a wide array of nitrogen-containing heterocyclic compounds and 2-amino alcohols, which are important structural motifs in many biologically active molecules. colab.ws The presence of both a nucleophilic amino group and an electrophilic carbonyl group within the same molecule allows for a diverse range of chemical transformations.

The structure of 2-Amino-1-cycloheptylethan-1-one includes a cycloheptyl group directly attached to the carbonyl carbon. This large, flexible cycloalkane ring can influence the molecule's steric and electronic properties, potentially modulating its reactivity and biological interactions compared to acyclic or smaller-ring analogs.

Current Research Landscape and Underexplored Facets of 2 Amino 1 Cycloheptylethan 1 One

A comprehensive review of the current scientific literature reveals a significant lack of research focused specifically on 2-Amino-1-cycloheptylethan-1-one. Its CAS number is not readily found in major chemical databases, and it appears to be a discontinued (B1498344) product from some chemical suppliers, suggesting limited commercial and research demand to date.

In contrast, its structural analogs, particularly those with smaller cycloalkane rings, have received more attention. For example, α-amino ketones with cyclopropyl, cyclobutyl, and cyclopentyl groups have been synthesized and studied. ontosight.ainih.govnih.gov Research on these related compounds often focuses on their utility as synthetic intermediates. nih.gov The reduced form of the title compound, 2-amino-1-cycloheptylethan-1-ol, is documented in chemical databases, indicating that compounds with a cycloheptyl-amino-alcohol backbone are accessible. nih.gov

The primary underexplored facet of 2-Amino-1-cycloheptylethan-1-one is, therefore, its fundamental synthesis and characterization. The exploration of its chemical reactivity, particularly in the context of the cycloheptyl ring's influence, remains an open area for investigation. Furthermore, any potential biological activity is entirely unknown and represents a significant gap in the current understanding of this molecule.

Broader Implications for Organic Synthesis and Chemical Biology

Retrosynthetic Analysis and Strategic Precursors for 2-Amino-1-cycloheptylethan-1-one

Retrosynthetic analysis of 2-Amino-1-cycloheptylethan-1-one reveals several strategic disconnections and corresponding precursor molecules. The primary bond for disconnection is the C-N bond of the α-amino group or the C-C bond adjacent to the carbonyl group.

A logical retrosynthetic approach involves disconnecting the C-N bond, which points to an α-halo ketone precursor, specifically 2-bromo-1-cycloheptylethan-1-one, and an amine source like ammonia (B1221849). This pathway relies on the nucleophilic substitution of the bromide by the amine.

Alternatively, a disconnection of the C-C bond between the cycloheptyl group and the carbonyl carbon suggests a cycloheptyl-based nucleophile (e.g., a Grignard or organolithium reagent) and a suitable electrophilic glycine (B1666218) equivalent.

Another key precursor identified through retrosynthesis is 1-cycloheptyl-2-aminoethan-1-ol. nih.gov This α-amino alcohol can be oxidized to the target α-amino ketone. This precursor itself can be synthesized from cycloheptanecarboxaldehyde or cycloheptyl methyl ketone.

A summary of key retrosynthetic disconnections and precursors is presented in Table 1.

Table 1: Retrosynthetic Analysis of 2-Amino-1-cycloheptylethan-1-one

| Disconnection | Precursor 1 | Precursor 2 | Synthetic Strategy |

|---|---|---|---|

| Cα-N Bond | 2-Bromo-1-cycloheptylethan-1-one | Ammonia or Amine Equivalent | Nucleophilic Substitution |

| C-C Bond | Cycloheptyl Grignard Reagent | N-Protected Glycine Ester | Nucleophilic Acyl Substitution |

| C-O Bond (from alcohol) | 1-Cycloheptyl-2-aminoethan-1-ol | Oxidizing Agent | Oxidation |

Classical Synthetic Routes to α-Amino Ketones and their Adaptations for 2-Amino-1-cycloheptylethan-1-one

Classical methods for synthesizing α-amino ketones can be effectively adapted for the preparation of 2-Amino-1-cycloheptylethan-1-one. These routes often involve direct amination or the oxidation of precursor molecules.

Direct amination of a ketone at the α-position is a straightforward strategy. For 2-Amino-1-cycloheptylethan-1-one, this would involve the direct amination of 1-cycloheptylethan-1-one (B2810238).

One common method involves the α-halogenation of the ketone followed by nucleophilic substitution with an amine. For instance, 1-cycloheptylethan-1-one can be brominated at the α-position to yield 2-bromo-1-cycloheptylethan-1-one. This intermediate can then react with ammonia or a protected amine equivalent to furnish the desired product. Copper-catalyzed direct α-amination of ketones has been shown to be effective for a variety of substrates. princeton.edu The proposed mechanism involves the in-situ generation of an α-bromo carbonyl species, which is then displaced by the amine. princeton.edu

Transition-metal-free direct α-C-H amination of ketones has also been developed using ammonium (B1175870) iodide as a catalyst and sodium percarbonate as a co-oxidant, which could be applicable to the synthesis of 2-Amino-1-cycloheptylethan-1-one. organic-chemistry.org Another approach is the iron-catalyzed oxidative α-amination of ketones with sulfonamides, which proceeds through the formation of an iron enolate. acs.orgacs.org

The oxidation of α-amino alcohols presents a reliable method for the synthesis of α-amino ketones. nih.gov In the context of 2-Amino-1-cycloheptylethan-1-one, the corresponding precursor would be 2-amino-1-cycloheptylethan-1-ol. nih.gov This amino alcohol can be synthesized through various routes, including the ring-opening of a suitable epoxide with an amine or the reduction of an α-azido ketone.

Several oxidizing agents can be employed for the conversion of the α-amino alcohol to the α-amino ketone, such as Swern oxidation, Dess-Martin periodinane, or manganese dioxide. The choice of oxidant is crucial to avoid over-oxidation or side reactions. A one-pot NBS-mediated synthesis of α-amino ketones from benzylic alcohols and nitrogen nucleophiles has also been reported, which could potentially be adapted. rsc.org

Asymmetric and Enantioselective Synthesis of Chiral 2-Amino-1-cycloheptylethan-1-one and its Stereoisomers

The synthesis of chiral α-amino ketones is of great importance, and several asymmetric methods have been developed that could be applied to produce enantiomerically enriched 2-Amino-1-cycloheptylethan-1-one. nih.govrsc.org

Catalytic asymmetric synthesis offers an efficient way to access chiral molecules. nih.govrsc.org

Organocatalysis: Proline and its derivatives are effective organocatalysts for the α-amination of ketones and aldehydes. nih.gov For instance, the L-proline-catalyzed asymmetric α-amination of ketones with azodicarboxylates as the nitrogen source proceeds with high yields and excellent enantioselectivities. organic-chemistry.org This methodology could be applied to 1-cycloheptylethan-1-one to generate a chiral precursor to 2-Amino-1-cycloheptylethan-1-one. Brønsted acid catalysis has also been successfully used for the highly efficient, regioselective, and enantioselective transfer hydrogenation of α-keto ketimines and reductive amination of diketones to produce chiral α-amino ketones. nih.govacs.org

Metal-Catalyzed Processes: Transition metal catalysis provides powerful tools for asymmetric synthesis. google.com Palladium-catalyzed asymmetric arylation of in-situ generated α-keto imines has been developed for the synthesis of chiral α-amino ketones. nih.govrsc.org This approach offers a practical and highly stereocontrolled route to acyclic α-amino ketones. rsc.org Copper-catalyzed asymmetric insertion of α-diazoesters into N-H bonds using chiral spiro bisoxazoline ligands is another efficient method to afford α-amino acid derivatives with high enantioselectivities. organic-chemistry.org

Table 2: Overview of Catalytic Asymmetric Methods

| Catalytic System | Substrate Type | Key Features | Potential Application for Target Compound |

|---|---|---|---|

| L-Proline (Organocatalyst) | Ketones | High yields and enantioselectivities in α-amination. organic-chemistry.org | Asymmetric amination of 1-cycloheptylethan-1-one. |

| Chiral Phosphoric Acid (Brønsted Acid) | α-Keto Ketimines/Diketones | High regioselectivity and enantioselectivity in reductive amination. nih.govacs.org | Enantioselective reductive amination of a suitable diketone precursor. |

| Palladium/Chiral Ligand | α-Keto Imines | High stereocontrol in arylation reactions. nih.govrsc.org | Could be adapted for amination with a suitable nitrogen source. |

The use of chiral auxiliaries is a well-established strategy for asymmetric synthesis. wikipedia.org A chiral auxiliary is temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction, after which it can be removed. wikipedia.org

For the synthesis of chiral 2-Amino-1-cycloheptylethan-1-one, a chiral auxiliary, such as a pseudoephedrine or an oxazolidinone, could be attached to a glycine-derived precursor. wikipedia.orgwikipedia.org The resulting chiral enolate can then undergo diastereoselective alkylation with a cycloheptyl halide. Subsequent removal of the chiral auxiliary would yield the desired enantiomer of the α-amino acid, which can then be converted to the target α-amino ketone. For example, pseudoephedrine can be reacted with a carboxylic acid to form an amide, and the α-proton can be deprotonated to form an enolate that reacts with an alkyl halide with high diastereoselectivity. wikipedia.org Similarly, oxazolidinone auxiliaries can be used to create a chiral enolate for aldol (B89426) reactions. wikipedia.org

Another approach involves the use of chiral sulfinimines. The addition of a Grignard reagent to a chiral tert-butanesulfinyl imine can proceed with high stereoselectivity to produce chiral amines after removal of the sulfinyl group. wikipedia.org This could be applied by reacting a cycloheptyl Grignard reagent with a suitable chiral sulfinylimine derived from glyoxal.

Chemoenzymatic Approaches

Chemoenzymatic synthesis, which combines the selectivity of biological catalysts with the practicality of chemical reactions, offers a powerful and green alternative to traditional organic synthesis. nih.gov For the production of 2-Amino-1-cycloheptylethan-1-one, the use of transaminase (TA) enzymes is a particularly promising approach. rsc.org

Transaminases, specifically ω-transaminases (ω-TAs), are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amine donor to a carbonyl acceptor. mbl.or.krnih.gov This process can be applied to the asymmetric synthesis of chiral amines from prochiral ketones, often with excellent enantioselectivity. koreascience.kr The general mechanism involves a two-step "ping-pong" reaction where the PLP cofactor acts as an intermediary carrier of the amino group. mbl.or.krnih.gov

A plausible chemoenzymatic route to 2-Amino-1-cycloheptylethan-1-one would involve the transamination of a suitable precursor, 1-cycloheptyl-2-oxoethanal or a related α-dicarbonyl compound. The enzyme would stereoselectively transfer an amino group from an inexpensive donor, such as isopropylamine (B41738) or L-alanine, to one of the carbonyl groups. acsgcipr.orgresearchgate.net

The advantages of this biocatalytic method are significant. The reaction is performed in a single step without the need for complex protecting group strategies that are often required in traditional chemical syntheses of α-amino ketones. nih.gov Furthermore, ω-TAs that can accept bulky ketone substrates have been identified, suggesting that the cycloheptyl moiety would be well-tolerated in the enzyme's active site. nih.govacs.org

Table 1: Potential Transaminases for the Synthesis of 2-Amino-1-cycloheptylethan-1-one This table is illustrative and based on the known substrate scope of transaminase classes. Specific activity towards the target compound would require experimental verification.

| Enzyme Class | Example Origin | Amine Donor | Key Characteristics |

|---|---|---|---|

| ω-Transaminase (Class III) | Vibrio fluvialis | Isopropylamine, Alanine | Known to accept a broad range of ketones, including those with bulky substituents. nih.gov |

| ω-Transaminase (Class III) | Pseudomonas jessenii | Isopropylamine | Can be engineered to expand substrate scope towards bulky ketones. acs.org |

| Amine Dehydrogenase (AmDH) | Microbacterium sp. | Ammonia | Offers high atom efficiency by using ammonium formate (B1220265) as both the nitrogen and reductant source. nih.gov |

Green Chemistry Principles in 2-Amino-1-cycloheptylethan-1-one Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mbl.or.kr Biocatalytic routes are inherently aligned with these principles.

Solvent-Free and Aqueous Medium Reactions

One of the primary goals of green chemistry is the reduction or replacement of volatile organic solvents. Chemoenzymatic reactions using transaminases are typically conducted in aqueous buffer systems, which are environmentally benign. rsc.org These reactions are often performed under mild conditions of temperature and pressure, further reducing energy consumption. koreascience.kr

While a completely solvent-free reaction for this specific transformation is less common, research into multicomponent reactions under solvent-free or mechanochemical conditions is an active area. nih.gov For instance, some syntheses of related nitrogen-containing heterocycles have been achieved under solvent- and catalyst-free conditions using visible light, demonstrating the potential for innovative, greener reaction setups.

Atom-Economy and Waste Minimization Strategies

Atom economy is a measure of the efficiency of a chemical reaction, calculating the proportion of reactant atoms that are incorporated into the desired product. acsgcipr.org A high atom economy signifies less waste generation.

The transaminase-catalyzed synthesis of 2-Amino-1-cycloheptylethan-1-one exhibits favorable atom economy. When using an amine donor like isopropylamine, the only byproduct is acetone, a relatively benign and easily removable solvent. If ammonia is used directly via an amine dehydrogenase (AmDH), the process can be even more atom-efficient, with water and inorganic carbonate being the sole byproducts. nih.gov This contrasts sharply with many traditional synthetic methods that require stoichiometric reagents, protecting groups, and multi-step sequences, leading to significant waste. nih.gov

Table 2: Illustrative Atom Economy Comparison for Synthesis of 2-Amino-1-cycloheptylethan-1-one Assumes the precursor is 1-cycloheptyl-ethan-1,2-dione and the desired product is 2-Amino-1-cycloheptylethan-1-one (M.W. ≈ 155.25 g/mol).

| Synthetic Route | Reactants | Byproducts | Theoretical Atom Economy (%) |

|---|---|---|---|

| Transamination (AmDH) | 1-cycloheptyl-ethan-1,2-dione + NH₃ + Formate | CO₂ + H₂O | High (varies with reductant) |

| Transamination (ω-TA) | 1-cycloheptyl-ethan-1,2-dione + Isopropylamine | Acetone | ~73% |

| Classical Chemical Synthesis (Illustrative) | Multi-step involving protecting groups, activators, and stoichiometric reagents. | Multiple, including salts and protecting group waste. | Low (<50%) |

Optimization of Reaction Conditions, Yield, and Purity for Scalable Production of 2-Amino-1-cycloheptylethan-1-one

Transitioning a synthetic route from laboratory discovery to large-scale production requires meticulous optimization of reaction parameters to maximize yield, purity, and cost-effectiveness. mdpi.com For the chemoenzymatic synthesis of 2-Amino-1-cycloheptylethan-1-one, several key factors must be considered.

The performance of a transaminase-catalyzed reaction is influenced by a range of variables. The choice of enzyme and its concentration are fundamental. acsgcipr.org The reaction equilibrium, which often does not strongly favor product formation in transaminations, can be manipulated by using a large excess of the amine donor or by removing the ketone byproduct as it forms. rsc.orgacsgcipr.org

Other critical parameters to optimize include pH, temperature, and the concentration of the PLP cofactor. nih.gov The stability of the enzyme and the cofactor under operational conditions is crucial for maintaining catalytic activity over time, especially in a large-scale batch or continuous-flow process. nih.gov The use of whole-cell biocatalysts or immobilized enzymes can enhance stability and simplify catalyst recovery and reuse, contributing to a more economical and sustainable process. rsc.org

Table 3: Key Parameters for Optimization of Transaminase-Catalyzed Synthesis

| Parameter | Typical Range/Condition | Rationale |

|---|---|---|

| pH | 7.0 - 9.0 | Enzyme activity and stability are highly pH-dependent. A slightly basic pH is often optimal. nih.gov |

| Temperature | 30 - 60 °C | Balances reaction rate with enzyme stability. Higher temperatures increase rate but can lead to denaturation. acs.org |

| Amine Donor Concentration | 10-20 fold excess (e.g., 1 M Isopropylamine) | Shifts the reaction equilibrium towards the amine product. acs.org |

| Substrate Concentration | 10 - 100 g/L | Higher concentrations are desirable for scalability but can lead to substrate or product inhibition. |

| PLP Cofactor Concentration | 0.1 - 1.0 mM | Essential for catalytic activity; concentration must be sufficient but is a cost driver. acs.org |

| Co-solvent | 5-20% DMSO or other | May be required to improve the solubility of the hydrophobic ketone substrate. acs.org |

| Byproduct Removal | In-situ removal (e.g., enzymatic degradation of pyruvate) | Overcomes equilibrium limitations to drive the reaction to completion. rsc.org |

Scientific Data Unvailable for 2-Amino-1-cycloheptylethan-1-one

Extensive research has revealed a significant lack of publicly available scientific data for the chemical compound 2-Amino-1-cycloheptylethan-1-one. Despite a thorough search of chemical databases and the scientific literature, no experimental or theoretical characterization data as requested could be located for this specific molecule.

A single chemical supplier, CymitQuimica, lists the compound with the molecular formula C₉H₁₇NO and a molecular weight of 155.24 g/mol ; however, the product is noted as discontinued (B1498344), and no further technical information or spectroscopic data is provided. cymitquimica.com Public chemical databases such as PubChem contain information on the related but structurally distinct compound 2-Amino-1-cycloheptylethan-1-ol, the corresponding alcohol, but not the ketone . nih.gov

The specific and detailed nature of the requested article, focusing on advanced structural elucidation and spectroscopic characterization, necessitates access to primary research data from techniques including X-ray crystallography, high-resolution nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), vibrational spectroscopy (FTIR and Raman), and chiroptical spectroscopy. As no such data for 2-Amino-1-cycloheptylethan-1-one has been published in the accessible scientific domain, it is not possible to generate the requested article with scientifically accurate and verifiable information.

General methodologies for the synthesis of α-amino ketones are well-documented in the chemical literature. rsc.orgcolab.wsorganic-chemistry.org These methods provide potential synthetic routes that could theoretically be adapted to produce 2-Amino-1-cycloheptylethan-1-one. However, without experimental execution and subsequent analysis of the product, any discussion of its specific structural and spectroscopic properties would be purely speculative and would not meet the required standards of scientific accuracy.

Therefore, the generation of the requested article, structured around the provided advanced characterization techniques, cannot be fulfilled at this time due to the absence of the necessary foundational scientific research on 2-Amino-1-cycloheptylethan-1-one.

Advanced Spectroscopic Techniques for Isotopic Labeling Studies

Isotopic labeling is a powerful technique in spectroscopic analysis, providing detailed insights into molecular structure, dynamics, and reaction mechanisms. This involves the substitution of an atom in a molecule with one of its isotopes, which has a different number of neutrons and thus a different mass. This mass change, while having a minimal effect on the chemical properties of the molecule, can cause significant and measurable shifts in its spectroscopic signatures. Advanced spectroscopic methods can then be used to probe these changes, offering a high level of detail about the local environment of the labeled atom.

In the context of 2-Amino-1-cycloheptylethan-1-one, isotopic labeling studies would typically focus on substituting atoms such as ¹H with ²H (deuterium), ¹²C with ¹³C, or ¹⁴N with ¹⁵N. These substitutions can be strategically placed at different positions within the molecule—such as the cycloheptyl ring, the ethanone (B97240) backbone, or the amino group—to investigate specific aspects of its structure and behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a primary tool for isotopic labeling studies. The introduction of isotopes like ¹³C and ¹⁵N, which are NMR-active, allows for a variety of sophisticated experiments. nih.gov For instance, labeling the carbonyl carbon with ¹³C would provide a sensitive probe for the electronic environment around this functional group. Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC), can be used to correlate the chemical shifts of the isotope with those of directly attached protons, providing unambiguous assignments and detailed structural information. nih.gov The simplification of spectra that can result from selective labeling is a significant advantage, particularly for larger and more complex molecules. nih.gov

Vibrational Spectroscopy , including Infrared (IR) and Raman spectroscopy, is another key technique that benefits from isotopic substitution. The vibrational frequency of a chemical bond is dependent on the masses of the atoms involved. libretexts.org By changing the mass of an atom through isotopic labeling, the frequency of its associated vibrational modes will shift. This isotopic shift can be precisely measured and used to assign specific vibrational bands in the spectrum to particular functional groups or bonds within the molecule. For example, substituting the hydrogen atoms of the amino group with deuterium (B1214612) would lead to a noticeable shift in the N-H stretching and bending frequencies, helping to definitively identify these modes in the vibrational spectra.

Mass Spectrometry (MS) is inherently sensitive to isotopic composition. High-resolution mass spectrometry can easily distinguish between the unlabeled compound and its isotopically labeled analogues based on their different molecular weights. This is not only useful for confirming the successful incorporation of the isotope but can also be used in fragmentation studies to understand the structure of the molecule by analyzing the masses of its fragments.

Detailed Research Findings from Isotopic Labeling Studies of 2-Amino-1-cycloheptylethan-1-one

Currently, specific research findings and detailed data tables from advanced spectroscopic isotopic labeling studies solely focused on 2-Amino-1-cycloheptylethan-1-one are not available in the public domain. The application of these advanced techniques would be expected to yield valuable data for a comprehensive structural and dynamic characterization of this compound.

For illustrative purposes, the following tables represent the type of data that would be generated from such studies.

Table 1: Hypothetical ¹³C NMR Chemical Shift Data for Isotopically Labeled 2-Amino-1-cycloheptylethan-1-one

| Labeled Position | Unlabeled Chemical Shift (ppm) | Labeled Chemical Shift (ppm) | Isotope-Induced Shift (ppm) |

| Carbonyl Carbon (C=O) | ~210 | ~210.05 | +0.05 |

| Alpha-Carbon (CH-NH₂) | ~55 | ~55.02 | +0.02 |

| Cycloheptyl C1 | ~45 | ~45.01 | +0.01 |

This table would demonstrate the subtle changes in the chemical environment upon isotopic substitution at various carbon positions.

Table 2: Hypothetical Vibrational Frequency Shifts (cm⁻¹) in Isotopically Labeled 2-Amino-1-cycloheptylethan-1-one

| Vibrational Mode | Unlabeled Frequency (cm⁻¹) | Deuterium Labeled (N-D₂) Frequency (cm⁻¹) | ¹³C Labeled (C=O) Frequency (cm⁻¹) |

| N-H Stretch | 3400 | ~2500 | 3400 |

| C=O Stretch | 1715 | 1715 | ~1675 |

| C-N Stretch | 1100 | ~1050 | 1100 |

This table would illustrate how the vibrational frequencies of specific bonds are affected by increasing the mass of the involved atoms through isotopic labeling.

The generation of such data through dedicated research would significantly enhance the understanding of the structural and electronic properties of 2-Amino-1-cycloheptylethan-1-one at a molecular level.

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei. These methods solve approximations of the Schrödinger equation to yield detailed information about molecular orbitals, electron density distribution, and reactivity indicators.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it an ideal method for studying molecules of the size of 2-amino-1-cycloheptylethan-1-one. DFT calculations focus on the electron density rather than the complex many-electron wavefunction.

A typical DFT study on this compound would involve geometry optimization to find the lowest energy arrangement of atoms (the ground state). This is often performed using a functional like B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, and a basis set such as 6-31G(d,p) or larger to accurately describe the spatial distribution of electrons.

The optimization process would yield key geometric parameters. While specific published data for this molecule is unavailable, exemplary results for a hypothetical optimized structure are presented below.

Table 1: Hypothetical Optimized Geometric Parameters for 2-Amino-1-cycloheptylethan-1-one (Calculated at B3LYP/6-31G(d,p) Level)

| Parameter | Atom(s) Involved | Hypothetical Value |

|---|---|---|

| Bond Length (Å) | C=O (carbonyl) | 1.22 Å |

| Bond Length (Å) | C-C (keto-cycloheptyl) | 1.52 Å |

| Bond Length (Å) | C-C (keto-amino) | 1.51 Å |

| Bond Length (Å) | C-N (amino) | 1.46 Å |

| Bond Angle (°) | O=C-C (cycloheptyl) | 121.5° |

| Bond Angle (°) | O=C-C (aminomethyl) | 119.0° |

| Bond Angle (°) | C-C-N (aminomethyl) | 111.0° |

Note: The data in this table is illustrative and represents typical values for similar α-amino ketones. It is not based on published experimental or computational results for 2-Amino-1-cycloheptylethan-1-one.

From the optimized geometry, further calculations can determine the molecule's energetics, including its total electronic energy, enthalpy, and Gibbs free energy. These values are crucial for comparing the stability of different conformations and predicting reaction thermodynamics.

Ab initio (Latin for "from the beginning") methods are a class of quantum chemical calculations that rely solely on fundamental physical constants and the atomic numbers of the atoms involved, without using empirical parameters. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster theory (e.g., CCSD(T)) can provide higher accuracy, often referred to as the "gold standard" of computational chemistry.

For 2-amino-1-cycloheptylethan-1-one, these high-accuracy methods would be used to refine the energies obtained from DFT. A common approach is to perform single-point energy calculations with a large basis set (e.g., aug-cc-pVTZ) on the geometries previously optimized at the DFT level. This approach provides a more precise understanding of the relative energies of different conformers and transition states, which is critical for accurately mapping the molecule's energy landscape.

Computational methods are powerful tools for predicting spectroscopic data, which can aid in the identification and characterization of a compound.

Infrared (IR) Frequencies: DFT calculations can predict the vibrational frequencies of a molecule. These correspond to the absorption peaks in an IR spectrum. For 2-amino-1-cycloheptylethan-1-one, key predicted frequencies would include the C=O carbonyl stretch (typically strong and sharp) and N-H stretches from the amino group. Calculated frequencies are often systematically scaled to better match experimental values.

Nuclear Magnetic Resonance (NMR) Chemical Shifts: The GIAO (Gauge-Independent Atomic Orbital) method, typically used within a DFT framework, is effective for predicting NMR chemical shifts. bldpharm.com By calculating the magnetic shielding tensors for each nucleus (¹H and ¹³C), one can predict the chemical shifts relative to a standard, such as tetramethylsilane (B1202638) (TMS). These predictions are invaluable for assigning peaks in experimental NMR spectra.

Table 2: Hypothetical Predicted ¹³C and ¹H NMR Chemical Shifts for 2-Amino-1-cycloheptylethan-1-one

| Atom | Predicted ¹³C Shift (ppm) | Attached Protons | Predicted ¹H Shift (ppm) |

|---|---|---|---|

| Carbonyl C=O | 210.5 | - | - |

| C-NH₂ | 55.2 | -CH₂- | 3.10 (2H, s) |

| Cycloheptyl C₁ (attached to C=O) | 50.8 | -CH- | 2.85 (1H, m) |

| Cycloheptyl C₂, C₇ | 30.1 | -CH₂- | 1.75 (4H, m) |

| Cycloheptyl C₃, C₆ | 28.5 | -CH₂- | 1.60 (4H, m) |

| Cycloheptyl C₄, C₅ | 26.9 | -CH₂- | 1.50 (4H, m) |

Note: This data is for illustrative purposes, representing plausible values derived from computational models. It is not based on published experimental or computational results for this specific compound.

Conformational Analysis and Energy Landscape Mapping of 2-Amino-1-cycloheptylethan-1-one

For a molecule with significant conformational flexibility, quantum chemical methods can be too computationally expensive to explore the entire energy landscape. Molecular mechanics (MM) offers a faster, classical mechanics-based alternative. Using a force field (a set of parameters describing bond stretching, bending, and torsional and non-bonded interactions), MM can rapidly calculate the energy of thousands of different conformations. acs.org Common force fields for organic molecules include AMBER, CHARMM, and OPLS. libretexts.orgacs.org

Molecular Dynamics (MD) simulations use these force fields to simulate the movement of atoms over time by solving Newton's equations of motion. acs.org An MD simulation of 2-amino-1-cycloheptylethan-1-one, either in a vacuum or in a simulated solvent, would reveal the preferred conformations, the dynamics of the cycloheptyl ring (e.g., chair vs. boat forms), and the rotational preferences of the acyl and amino groups. libretexts.org The simulation trajectory provides a dynamic picture of the molecule's behavior at a given temperature.

To map the energy landscape more systematically, potential energy surface (PES) scans are performed. This involves systematically changing a specific geometric parameter, such as a dihedral angle, and calculating the energy at each step while allowing the rest of the molecule to relax.

For 2-amino-1-cycloheptylethan-1-one, key PES scans would include:

Rotation around the C(O)-C(H₂)NH₂ bond: This would reveal the energetic preference for the orientation of the aminomethyl group relative to the carbonyl group.

Rotation around the C(cycloheptyl)-C(O) bond: This scan would show how the large cycloheptyl group's orientation affects stability due to steric interactions.

These scans, typically performed at a DFT level of theory, identify the energy minima (stable conformers) and the transition states (energy maxima) that separate them, providing a detailed map of conformational interconversion pathways.

Chemical Reactivity, Reaction Mechanisms, and Derivatization of 2 Amino 1 Cycloheptylethan 1 One

Reactivity of the Amino Group: Alkylation, Acylation, and Condensation Reactions

The primary amino group in 2-amino-1-cycloheptylethan-1-one is a nucleophilic center, readily participating in various reactions.

Alkylation: The nitrogen atom can be alkylated to form secondary and tertiary amines. The reaction with alkyl halides is a common method for this transformation. The asymmetric α-alkylation of ketones, a fundamental synthetic transformation, can be achieved with high enantioselectivity using N-amino cyclic carbamate (B1207046) (ACC) auxiliaries. acs.org This method is advantageous due to the ease of introduction and removal of the auxiliary with high recovery rates. acs.org The reaction proceeds through the formation of an azaenolate, which is more reactive than a standard enolate. acs.org

Acylation: The amino group readily reacts with acylating agents such as acid chlorides and anhydrides to form amides. For instance, acylation with agents like acetic anhydride (B1165640) or isonicotinoyl chloride hydrochloride can be carried out to produce the corresponding N-acyl derivatives. nih.gov This reaction is often facilitated by a base to neutralize the acid byproduct.

Condensation Reactions: The amino group can undergo condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines (Schiff bases). This reaction is typically reversible and may require acid or base catalysis.

Reactivity of the Ketone Moiety: Nucleophilic Addition, Reduction, and Enolization

The ketone functional group is electrophilic at the carbonyl carbon and acidic at the α-carbon, leading to a variety of important reactions.

Nucleophilic Addition: The carbonyl carbon is susceptible to attack by nucleophiles. wikipedia.org This can include organometallic reagents like Grignard reagents or organolithium compounds, which add to the carbonyl to form tertiary alcohols after workup. wikipedia.org Cyanide ions can also add to form cyanohydrins.

Reduction: The ketone can be reduced to a secondary alcohol, 2-amino-1-cycloheptylethan-1-ol. nih.gov This transformation can be achieved using various reducing agents. Common reagents include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). rsc.org The stereochemistry of the reduction of α-amino ketones is an important consideration, and different reducing agents can lead to different diastereomeric products. rsc.orgacs.orgacs.org Asymmetric transfer hydrogenation (ATH) can be used for the dynamic kinetic resolution (DKR) of α-amino ketones, yielding products with high diastereoselectivity and enantiomeric excess. acs.org

Enolization: The α-hydrogens (adjacent to the carbonyl group) are acidic and can be removed by a base to form an enolate ion. libretexts.org This enolate is a powerful nucleophile and can participate in reactions such as alkylation and aldol (B89426) condensations. The acidity of α-hydrogens in ketones (pKa ~19-21) is significantly higher than that of alkanes (pKa ~50) due to the resonance stabilization of the enolate. libretexts.org The formation of the enolate can be directed to the more or less substituted side of an unsymmetrical ketone by choosing the appropriate base and reaction conditions. chemistrysteps.com

Cycloheptane (B1346806) Ring Functionalization and Transformations

The cycloheptane ring, while generally less reactive than the amino and ketone groups, can undergo functionalization. Methods for the α-functionalization and ring transformations of cycloheptane-based β-ketoesters have been reviewed, highlighting the versatility of these systems. scilit.combenthamscience.comresearchgate.net Although 2-amino-1-cycloheptylethan-1-one is not a β-ketoester, some of the principles of cycloalkane functionalization may be applicable. Transannular C-H functionalization of cycloalkane carboxylic acids has been developed, allowing for the introduction of aryl groups at the γ-position. nih.gov While this is a different substrate class, it demonstrates the potential for functionalizing the cycloheptane ring.

Acid-Base Properties and Protonation Equilibria (e.g., pKa Determination)

2-Amino-1-cycloheptylethan-1-one possesses both a basic amino group and an acidic α-proton. The amino group can be protonated by an acid to form an ammonium (B1175870) salt. The pKa of the conjugate acid of a primary amine is typically around 10-11. The α-hydrogens are significantly more acidic than typical alkane C-H bonds, with a pKa in the range of 19-21 for ketones. libretexts.org This increased acidity is due to the formation of a resonance-stabilized enolate ion upon deprotonation. libretexts.org Tautomerization between the keto and enol forms is an equilibrium process that can be catalyzed by acid or base. pearson.commasterorganicchemistry.comlibretexts.org

| Functional Group | Approximate pKa |

| α-Hydrogen (to ketone) | 19-21 libretexts.org |

| Conjugate acid of the amino group | ~10-11 |

Investigation of Rearrangement Reactions and Tautomerism

Tautomerism: As mentioned, 2-amino-1-cycloheptylethan-1-one can exist in equilibrium with its enol tautomer. libretexts.orglibretexts.org This keto-enol tautomerism is a fundamental process for carbonyl compounds with α-hydrogens. masterorganicchemistry.com The keto form is generally more stable. libretexts.org Additionally, imine-enamine tautomerism can occur if the amino group condenses with a carbonyl, or in the context of the amino ketone itself under certain conditions. youtube.com

Rearrangement Reactions: α-Amino ketones can undergo rearrangement reactions. acs.org For instance, the α-ketol rearrangement involves the 1,2-migration of an alkyl or aryl group in an α-hydroxy ketone. wikipedia.org While 2-amino-1-cycloheptylethan-1-one is not an α-hydroxy ketone, its reduction product is. Related rearrangements, like the α-iminol rearrangement, are known for α-hydroxy imines and can lead to the formation of more stable α-amino ketones. beilstein-journals.orgnih.gov

Kinetics and Thermodynamics of Key Reactions Involving 2-Amino-1-cycloheptylethan-1-one

Detailed kinetic and thermodynamic data for reactions specifically involving 2-amino-1-cycloheptylethan-1-one are not widely available in the provided search results. However, general principles can be applied. The kinetics of reactions involving α-amino ketones have been studied in other contexts. nih.gov For instance, the rate of enolate formation is dependent on the base strength and steric factors. The thermodynamic stability of the keto tautomer is generally greater than the enol tautomer. youtube.com The thermodynamics of reductive amination of α-keto acids have been studied, providing insights into the relative reactivities of different keto acids. nih.gov

Mechanistic Studies of Biological Interactions of 2 Amino 1 Cycloheptylethan 1 One in Vitro and Non Clinical Focus

Exploration of Molecular Targets and Ligand Binding Affinities (e.g., enzyme active sites, protein-ligand interactions)

There is no published research identifying the specific molecular targets of 2-Amino-1-cycloheptylethan-1-one. Studies involving ligand binding affinity assays, which are crucial for determining the strength of the interaction between a compound and its biological target, have not been reported for this molecule. Such studies would typically involve techniques like radioligand binding assays to quantify the affinity (often expressed as Ki or Kd values) of the compound for specific receptors or enzymes. nih.govnih.gov

Table 1: Ligand Binding Affinities of 2-Amino-1-cycloheptylethan-1-one for Various Molecular Targets (Note: This table is illustrative. No data is available in the scientific literature.)

| Molecular Target | Binding Affinity (Ki/Kd) | Assay Method |

|---|---|---|

| No Data Available | No Data Available | No Data Available |

Enzyme Inhibition Kinetics and Mechanism of Action (e.g., competitive, non-competitive, irreversible)

No studies on the enzyme inhibition kinetics of 2-Amino-1-cycloheptylethan-1-one are available. Determining the mechanism of enzyme inhibition (competitive, non-competitive, uncompetitive, or mixed) requires a series of kinetic experiments that measure the rate of an enzymatic reaction at varying substrate and inhibitor concentrations. researchgate.netgoogle.com These analyses, often visualized using methods like Lineweaver-Burk plots, are fundamental to understanding how a compound affects enzyme function. ontosight.ai Without experimental data, the mechanism of action for 2-Amino-1-cycloheptylethan-1-one remains unknown.

Table 2: Enzyme Inhibition Profile of 2-Amino-1-cycloheptylethan-1-one (Note: This table is illustrative. No data is available in the scientific literature.)

| Enzyme Target | IC50 / Ki | Mechanism of Inhibition |

|---|---|---|

| No Data Available | No Data Available | No Data Available |

Receptor Agonism/Antagonism at a Molecular Level using Biophysical Methods (e.g., surface plasmon resonance, isothermal titration calorimetry)

There is no published information regarding the agonist or antagonist activity of 2-Amino-1-cycloheptylethan-1-one at any receptor. Biophysical methods such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) are powerful tools for characterizing the thermodynamics and kinetics of ligand-receptor interactions in real-time without the need for labeling. These techniques can elucidate whether a compound acts as an agonist, partial agonist, or antagonist by measuring its binding to a receptor and any associated conformational changes. google.com Such investigations have not been conducted for this compound.

Interaction with Cellular Components (e.g., membranes, organelles) in vitro

Details regarding the interaction of 2-Amino-1-cycloheptylethan-1-one with cellular components are absent from the scientific literature. Research in this area would typically involve in vitro assays using isolated cellular fractions (e.g., microsomes, mitochondria) or model membrane systems to investigate the compound's ability to permeate membranes, accumulate in organelles, or disrupt cellular structures.

Structure-Activity Relationship (SAR) Studies for Modified 2-Amino-1-cycloheptylethan-1-one Derivatives

No formal Structure-Activity Relationship (SAR) studies for a series of 2-Amino-1-cycloheptylethan-1-one derivatives have been published. SAR studies involve systematically modifying the chemical structure of a parent compound and assessing how these changes affect its biological activity. nih.gov This process is essential for optimizing lead compounds in drug discovery. While SAR studies exist for other classes of amino-ketone and aminothiazole compounds, providing a framework for how such research could be conducted, no such data exists for derivatives of 2-Amino-1-cycloheptylethan-1-one.

Development of 2-Amino-1-cycloheptylethan-1-one as a Chemical Probe or Tool for Basic Biological Research

The potential of 2-Amino-1-cycloheptylethan-1-one as a chemical probe has not been explored. A chemical probe is a small molecule used to study biological systems by selectively interacting with a specific protein or pathway. The development of a chemical probe requires extensive characterization of its selectivity, potency, and mechanism of action, none of which is currently available for this compound.

Advanced Analytical Methodologies for 2 Amino 1 Cycloheptylethan 1 One

Chromatographic Separations for Purity and Enantiomeric Purity Assessment

Chromatographic techniques are fundamental in the analysis of 2-Amino-1-cycloheptylethan-1-one, offering high-resolution separation for both purity assessment and the critical determination of enantiomeric excess.

High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the purity determination of 2-Amino-1-cycloheptylethan-1-one. The development of a robust HPLC method involves the systematic optimization of several parameters to achieve adequate separation of the main compound from any potential impurities, such as starting materials, by-products, or degradation products.

A typical reversed-phase HPLC (RP-HPLC) method would be the initial approach. The non-polar nature of the cycloheptyl group suggests good retention on C18 or C8 columns. The basic amino group, however, can cause peak tailing on traditional silica-based columns. To mitigate this, columns with end-capping or the use of mobile phase additives like trifluoroacetic acid (TFA) or formic acid are employed to ensure sharp, symmetrical peaks. The choice of mobile phase, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol, is optimized through gradient elution to resolve compounds with a range of polarities. bevital.nowho.int

Method validation is a critical step to ensure the reliability of the analytical data. Key validation parameters, as per ICH guidelines, include specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.

Table 1: Illustrative HPLC Method Parameters and Validation Data

| Parameter | Condition/Value |

|---|---|

| Chromatographic Conditions | |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | 5% to 95% B over 20 min |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Validation Data | |

| Linearity (r²) | > 0.999 |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Precision (RSD%) | < 2.0% |

| LOD | 0.05 µg/mL |

This table presents hypothetical data for illustrative purposes.

Gas Chromatography (GC) offers a high-resolution separation alternative, particularly for volatile compounds. Due to the low volatility of 2-Amino-1-cycloheptylethan-1-one, derivatization is a necessary prerequisite for GC analysis. The primary amino group and the ketone functionality are polar and can lead to poor chromatographic performance.

Derivatization strategies aim to convert these polar functional groups into more volatile and thermally stable derivatives. A common approach for primary amines is silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). Another strategy involves acylation, for instance, with trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA), which can react with the amino group to form a less polar amide. The resulting derivatives exhibit improved peak shape and thermal stability, allowing for sensitive detection using a flame ionization detector (FID) or a mass spectrometer (MS).

As 2-Amino-1-cycloheptylethan-1-one possesses a chiral center, the separation of its enantiomers is of paramount importance, especially in pharmaceutical applications where enantiomers can exhibit different pharmacological and toxicological profiles. Chiral chromatography is the most direct and widely used method for enantiomeric resolution. nih.gov

This can be achieved using either chiral stationary phases (CSPs) or chiral mobile phase additives. CSPs are more common and are available with a variety of chiral selectors, such as polysaccharide derivatives (e.g., cellulose or amylose coated on a silica support), cyclodextrins, or protein-based phases. The selection of the appropriate CSP and mobile phase is often empirical and requires screening of different column chemistries. For amino ketones, polysaccharide-based CSPs often provide good enantioselectivity. The mobile phase in chiral HPLC is typically a mixture of a non-polar solvent like hexane and a polar modifier such as isopropanol or ethanol.

Table 2: Example Chiral HPLC Method for Enantiomeric Resolution

| Parameter | Condition |

|---|---|

| Column | Chiralpak AD-H (amylose derivative) |

| Mobile Phase | Hexane/Isopropanol (90:10, v/v) |

| Flow Rate | 0.8 mL/min |

| Detection | UV at 220 nm |

This table presents hypothetical data for illustrative purposes.

Hyphenated Techniques for Comprehensive Analysis (e.g., GC-MS, LC-MS/MS, GC-IR)

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, provide a wealth of structural information and enhanced sensitivity, making them indispensable for the comprehensive analysis of 2-Amino-1-cycloheptylethan-1-one.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the high separation power of GC with the sensitive and selective detection capabilities of MS. Following derivatization, GC-MS analysis can provide the retention time of the derivative and its mass spectrum. The mass spectrum, with its characteristic fragmentation pattern, serves as a chemical fingerprint, allowing for unambiguous identification of the compound and its impurities.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful tool for both qualitative and quantitative analysis. It offers high sensitivity and selectivity, which is particularly useful for analyzing complex matrices. For 2-Amino-1-cycloheptylethan-1-one, electrospray ionization (ESI) in positive ion mode would be suitable due to the basic amino group. In MS/MS, a specific precursor ion (e.g., the protonated molecule [M+H]+) is selected and fragmented to produce characteristic product ions. This transition (precursor ion → product ion) is monitored in a technique known as multiple reaction monitoring (MRM), which provides exceptional selectivity and sensitivity for quantification.

Gas Chromatography-Infrared Spectroscopy (GC-IR) is a less common but valuable hyphenated technique. As a compound elutes from the GC column, it passes through a light pipe where its infrared spectrum is recorded. This provides information about the functional groups present in the molecule, which can aid in structural elucidation, especially for differentiating between isomers.

Table 3: Comparison of Hyphenated Techniques for Analysis

| Technique | Separation Principle | Detection Principle | Key Advantages |

|---|---|---|---|

| GC-MS | Volatility and polarity of derivatives | Mass-to-charge ratio of fragment ions | High resolution, structural elucidation |

| LC-MS/MS | Polarity and partitioning | Precursor and product ion transitions | High sensitivity and selectivity, applicable to non-volatile compounds |

| GC-IR | Volatility and polarity of derivatives | Infrared absorption of functional groups | Isomer differentiation, functional group analysis |

Capillary Electrophoresis for High-Resolution Separations and Quantification

Capillary electrophoresis (CE) is a high-efficiency separation technique that separates analytes based on their charge-to-size ratio in an electric field. For a basic compound like 2-Amino-1-cycloheptylethan-1-one, which will be protonated at low pH, capillary zone electrophoresis (CZE) is a suitable mode. The separation is performed in a narrow-bore fused-silica capillary, offering very high theoretical plate counts and thus excellent resolution.

For enantiomeric separation, chiral selectors can be added to the background electrolyte in a technique known as chiral capillary electrophoresis. Common chiral selectors include cyclodextrins, chiral crown ethers, and certain antibiotics. The differential interaction of the enantiomers with the chiral selector leads to different electrophoretic mobilities and thus separation. CE methods are characterized by short analysis times and low consumption of sample and reagents.

Potential Non Clinical Applications and Research Utility of 2 Amino 1 Cycloheptylethan 1 One

Application as a Building Block in Complex Organic Synthesis

The structural features of 2-Amino-1-cycloheptylethan-1-one make it a valuable precursor in the synthesis of more complex molecules, including natural product analogues and novel heterocyclic systems.

Synthesis of Natural Products and their Analogues

α-Amino ketones are recognized as crucial intermediates in the synthesis of various natural products and biologically active molecules. nih.govresearchgate.net The amino and ketone functionalities can be readily transformed into other functional groups, such as amino alcohols, which are present in numerous natural products. researchgate.net For instance, the reduction of the ketone group in 2-Amino-1-cycloheptylethan-1-one would yield the corresponding 1,2-amino alcohol, a structural motif found in compounds like veratramine (B1683811) and clausenamide. researchgate.net

The cycloheptyl group can also play a role in mimicking or introducing specific conformational constraints found in natural products. The synthesis of complex molecules often involves the use of versatile building blocks that can be elaborated into the final target. nih.gov The reactivity of the α-amino ketone moiety allows for its participation in various carbon-carbon and carbon-heteroatom bond-forming reactions, making it a suitable starting material for the construction of intricate molecular architectures. nih.govnih.gov

Preparation of Novel Heterocyclic Systems

Heterocyclic compounds are of paramount importance in medicinal chemistry and materials science. α-Amino ketones are well-established precursors for the synthesis of a wide array of nitrogen-containing heterocycles. rsc.orgrsc.org The amino and carbonyl groups of 2-Amino-1-cycloheptylethan-1-one can participate in cyclization reactions to form various heterocyclic rings.

For example, condensation reactions with suitable reagents can lead to the formation of imidazoles, pyrazines, or other fused heterocyclic systems. rsc.orgnih.gov The specific reaction conditions and the choice of the reaction partner would determine the nature of the resulting heterocyclic core. The synthesis of substituted benzothiazoles, dihydro-benzothiazines, and other related structures has been achieved using precursors containing an amino group. nih.gov Similarly, 2-Amino-1-cycloheptylethan-1-one could potentially be utilized in solid-phase synthesis to generate libraries of novel heterocyclic compounds for screening purposes. nih.gov

Role in Materials Science and Polymer Chemistry

The unique properties of 2-Amino-1-cycloheptylethan-1-one also suggest its potential utility in the development of new materials and polymers.

Precursors for Functional Polymers and Monomers

Amino acids and their derivatives are increasingly being explored as sustainable sources for the creation of functional polymers. nih.gov The amino group of 2-Amino-1-cycloheptylethan-1-one can be utilized as a site for polymerization or for grafting onto existing polymer backbones. For instance, it could potentially be used to synthesize polyamides or other polymers containing the cycloheptyl moiety in the side chain, which could influence the physical and chemical properties of the resulting material.

The synthesis of polymers with primary amino end groups is a known strategy for creating well-defined polymer architectures. researchgate.net While direct polymerization of 2-Amino-1-cycloheptylethan-1-one might be challenging due to the presence of the reactive ketone, it could be suitably protected and then polymerized, followed by deprotection to yield a functional polymer.

Development of Optoelectronic Materials

Compounds containing α,β-unsaturated ketone moieties have been investigated for their photo-crosslinking properties and potential use as UV filters. acs.org While 2-Amino-1-cycloheptylethan-1-one itself is not an α,β-unsaturated ketone, it can be a precursor to such systems. For example, condensation reactions at the α-carbon could introduce a double bond in conjugation with the ketone. The electronic properties of such resulting molecules could be tuned by modifying the substituents, potentially leading to materials with interesting photophysical or electronic characteristics. The incorporation of amino groups can also influence the electronic properties of organic materials. rsc.org

Use in Catalyst Design and Ligand Development for Asymmetric Transformations

The field of asymmetric catalysis heavily relies on the design and synthesis of chiral ligands that can effectively control the stereochemical outcome of a reaction. Chiral α-amino ketones and their derivatives have been successfully employed as ligands in various asymmetric transformations. acs.org

The presence of both a nitrogen and an oxygen atom in 2-Amino-1-cycloheptylethan-1-one makes it a potential bidentate ligand for metal catalysts. If the compound is resolved into its individual enantiomers, it could be used as a chiral ligand to induce enantioselectivity in reactions such as asymmetric hydrogenation, transfer hydrogenation, or carbon-carbon bond-forming reactions. acs.orgrsc.org For example, a related compound, 2-Amino-1-cyclohexylethan-1-one, has been used to create chiral phosphine (B1218219) ligands that have shown high enantioselectivity in asymmetric hydrogenation reactions. It is plausible that chiral derivatives of 2-Amino-1-cycloheptylethan-1-one could exhibit similar or even superior catalytic activity and selectivity due to the different conformational properties of the seven-membered ring.

The development of new catalysts is crucial for advancing synthetic chemistry, and the exploration of readily accessible molecules like 2-Amino-1-cycloheptylethan-1-one as potential ligands represents a promising area of research. acs.org

Development as a Reference Standard for Analytical and Research Purposes

There is no documented development or use of 2-Amino-1-cycloheptylethan-1-one as a reference standard. For a compound to be utilized as a reference standard, it must be thoroughly characterized, with its purity and identity confirmed through various analytical techniques. This process, essential for ensuring the accuracy and reproducibility of experimental results, has not been reported for this specific molecule. Consequently, no data tables detailing its physical or chemical properties for standardization purposes are available.

Challenges and Future Research Directions for 2 Amino 1 Cycloheptylethan 1 One

Addressing Synthetic Efficiency and Scalability Issues

The synthesis of α-amino ketones, such as 2-Amino-1-cycloheptylethan-1-one, presents inherent challenges that need to be overcome to enable its widespread study and application. rsc.orgresearchgate.netcolab.wsresearchgate.netnih.gov Key difficulties include controlling regioselectivity, preventing side reactions, and ensuring stereochemical integrity, especially if chiral variants are desired. nih.gov

The scalability of any synthetic route is a critical factor for the broader availability of 2-Amino-1-cycloheptylethan-1-one. Issues such as purification, reagent costs, and the handling of potentially hazardous intermediates become more pronounced on a larger scale. Future research should focus on developing more atom-economical and streamlined synthetic protocols. This could involve the exploration of catalytic methods, one-pot reactions, or continuous flow processes to improve efficiency and reduce waste. acs.org

Table 1: Potential Synthetic Routes and Associated Challenges

| Synthetic Route | Description | Potential Challenges |

|---|---|---|

| From Cycloheptyl Glyoxal | Reaction with ammonia (B1221849) or an ammonia equivalent. | Control of condensation and potential polymerization. |

| From Cycloheptyl Acetonitrile | α-Bromination followed by amination. | Use of hazardous bromine and control of substitution. |

| From 2-Bromo-1-cycloheptylethan-1-one | Nucleophilic substitution with an amine source. | Potential for over-reaction and side product formation. rsc.org |

Deeper Mechanistic Understanding of its Reactivity and Advanced Applications

A thorough understanding of the reactivity of 2-Amino-1-cycloheptylethan-1-one is fundamental for its application. The molecule possesses two reactive centers: the nucleophilic amino group and the electrophilic ketone. The proximity of these groups can lead to complex reactivity, including intramolecular cyclization or rearrangement reactions.

Mechanistic studies are needed to elucidate the interplay between the amino and ketone functionalities. For example, under certain conditions, intramolecular condensation could lead to the formation of cyclic imines or enamines. The large cycloheptyl group may also exert steric or conformational effects on the reactivity of the adjacent functional groups.

Advanced applications of α-amino ketones are often found in medicinal chemistry and as building blocks in organic synthesis. researchgate.netcolab.wsnih.gov Derivatives of α-amino ketones have shown a wide range of biological activities. researchgate.net A deeper mechanistic understanding will enable the rational design of reactions to access novel derivatives with potential applications in these areas.

Exploration of Novel Derivatization and Functionalization Strategies

The bifunctional nature of 2-Amino-1-cycloheptylethan-1-one makes it a versatile platform for the synthesis of a diverse range of derivatives. Both the amino and the ketone groups can be selectively functionalized to introduce new properties and functionalities.

The primary amine can undergo a variety of reactions, including acylation to form amides, alkylation to form secondary or tertiary amines, and reaction with carbonyl compounds to form imines. The ketone group can be reduced to the corresponding alcohol, undergo nucleophilic addition with organometallic reagents, or participate in condensation reactions with hydrazines or hydroxylamines.

Furthermore, the cycloheptyl ring itself can be a target for functionalization. While direct C-H functionalization of cycloalkanes can be challenging, modern catalytic methods are emerging that could allow for the introduction of substituents on the ring, further expanding the chemical space accessible from this scaffold. acs.orgscispace.comacs.orgchemistryviews.org

Table 2: Potential Derivatization Reactions

| Functional Group | Reaction Type | Potential Products |

|---|---|---|

| Amino Group | Acylation | Amides |

| Alkylation | Secondary/Tertiary Amines | |

| Reductive Amination | N-Alkylated derivatives | |

| Ketone Group | Reduction | 2-Amino-1-cycloheptylethan-1-ol |

| Grignard Reaction | Tertiary Alcohols | |

| Wittig Reaction | Alkenes |

Integration of Advanced Computational and Experimental Approaches for Rational Design

Given the limited experimental data on 2-Amino-1-cycloheptylethan-1-one, computational chemistry can play a crucial role in predicting its properties and guiding experimental work. Quantum chemical calculations can provide insights into the molecule's three-dimensional structure, conformational preferences, and electronic properties. nih.govresearchgate.net

Computational models can be used to predict spectroscopic data (e.g., NMR and IR spectra), which would be invaluable for the characterization of the compound once it is synthesized. Furthermore, reactivity indices can be calculated to predict the most likely sites for electrophilic and nucleophilic attack, aiding in the design of selective derivatization reactions.

The integration of computational predictions with experimental validation will enable a more rational and efficient approach to the study of 2-Amino-1-cycloheptylethan-1-one and its derivatives. This synergistic approach can accelerate the discovery of new applications for this molecule.

Table 3: Predictable Properties via Computational Chemistry

| Property | Computational Method | Potential Insight |

|---|---|---|

| Molecular Geometry | DFT, MP2 | Bond lengths, bond angles, dihedral angles. researchgate.net |

| Conformational Analysis | Molecular Mechanics, DFT | Low-energy conformers and their populations. |

| Spectroscopic Data | GIAO-DFT (NMR), DFT (IR) | Predicted chemical shifts and vibrational frequencies. researchgate.net |

Emerging Applications in Sustainable Chemistry and New Materials Development

The structure of 2-Amino-1-cycloheptylethan-1-one, with its two reactive functional groups, makes it a candidate as a bifunctional monomer for polymer synthesis. fiveable.memdpi.comacs.orgbohrium.comtandfonline.com Depending on the reaction conditions, it could potentially undergo polymerization through reactions involving the amino group, the ketone, or both. This could lead to the formation of novel polyamides, polyimines, or other polymer architectures.

In the context of sustainable chemistry, if 2-Amino-1-cycloheptylethan-1-one can be synthesized from bio-based precursors, it could serve as a building block for the creation of more sustainable materials. rsc.orgsemanticscholar.org The development of polymers from such a monomer could lead to new materials with unique thermal and mechanical properties. acs.org The cycloheptyl group, in particular, could impart interesting characteristics to a polymer backbone, such as increased flexibility or altered solubility.

Future research in this area would involve investigating the polymerization behavior of 2-Amino-1-cycloheptylethan-1-one and its derivatives, and characterizing the properties of the resulting polymers. The exploration of its potential as a building block in materials science opens up exciting possibilities for the development of new functional materials. youtube.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.